2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate
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Overview
Description
2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound with the molecular formula C15H24N4O2. This compound is known for its unique structure, which includes a diethylaminoethyl group and a dimethyltriazene moiety attached to a benzoate ester. It has various applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves the esterification of 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an anesthetic or analgesic agent due to its structural similarity to known anesthetics.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By binding to these channels, the compound can inhibit the transmission of nerve impulses, leading to its anesthetic effects. The dimethyltriazene moiety may also contribute to its biological activity by interacting with DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a local anesthetic.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens.
Procaine: A well-known local anesthetic with a similar structure.
Uniqueness
2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is unique due to its combination of a diethylaminoethyl group and a dimethyltriazene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Properties
CAS No. |
29168-93-2 |
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Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C15H24N4O2/c1-5-19(6-2)11-12-21-15(20)13-7-9-14(10-8-13)16-17-18(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
HLZQRHRULZYFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
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